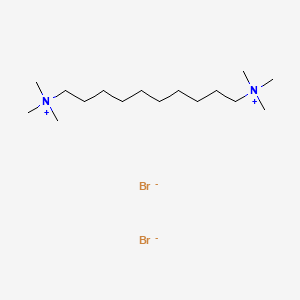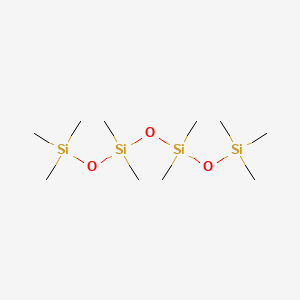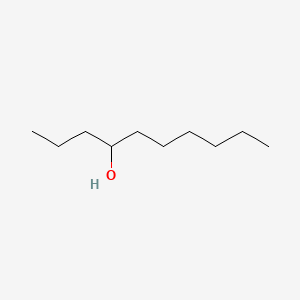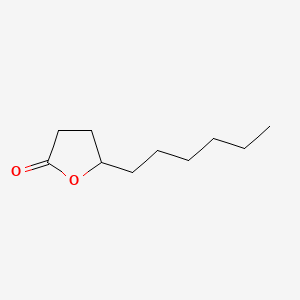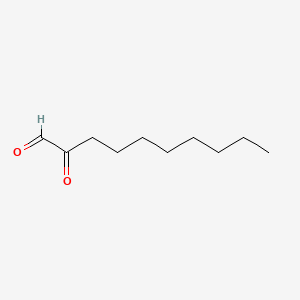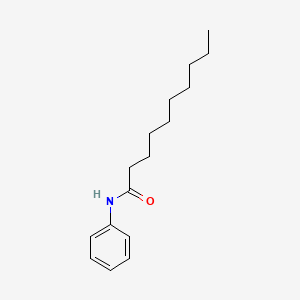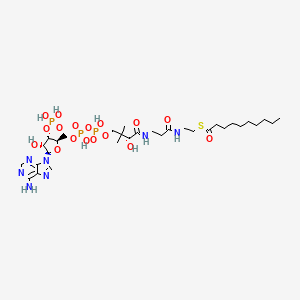
Décanoyl-CoA
Vue d'ensemble
Description
Decanoyl-coenzyme A (CoA) is a thioester of decanoic acid and CoA . It inhibits the activity of citrate synthase (CS) and glutamate dehydrogenase (GDH) in mitochondria isolated from rat brain . It also binds the fatty acid metabolism regulator protein (FadR) promoter in E. coli . It is produced during isomerase-dependent β-oxidation of oleic acid in isolated rat heart mitochondria .
Synthesis Analysis
Decanoyl-CoA is a substrate for acyltransferase and is a substrate for human liver glycine-N-acylase . It is also a primer for the fatty acid elongation system in Mycobacterium smegmat . The specificity of yeast fatty-acid synthetase with respect to the “priming” substrate. Decanoyl-CoA and derivatives as “primers” of fatty-acid synthesis in vitro .
Molecular Structure Analysis
Decanoyl-CoA has a molecular formula of C31H54N7O17P3S . Its average mass is 921.783 Da and its monoisotopic mass is 921.250977 Da .
Chemical Reactions Analysis
Decanoyl-CoA is involved in the beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA . This process involves four enzymatic steps starting with MCAD CoA dehydrogenase (Medium Chain) activity, followed by the enoyl-CoA hydratase activity of crotonase, the 3-hydroxyacyl-CoA dehydrogenase activity of the short chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and completed by the ketoacyl-CoA thiolase activity .
Physical And Chemical Properties Analysis
Decanoyl-CoA has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 204.4±0.5 cm3 . It has 24 H bond acceptors and 10 H bond donors . It has 28 freely rotating bonds .
Applications De Recherche Scientifique
Biocatalyse dans les processus de fermentation
Le Décanoyl-CoA joue un rôle important dans l'optimisation des conditions de fermentation pour la conversion biocatalytique de l'acide décanoïque en acide trans-2-décénoïque. Ce processus est crucial pour la production d'acide trans-2-décénoïque, qui a des applications en médecine, en alimentation et en soins de santé. Une souche d'Escherichia coli modifiée a été développée pour optimiser le processus de fermentation, qui comprend le contrôle de facteurs tels que la durée de la culture liquide d'ensemencement, la température de culture, la quantité d'inoculum et la concentration en ions métalliques .
Production de molécules de quorum sensing
Dans le domaine de la communication microbienne, le this compound est impliqué dans la synthèse de molécules de quorum sensing comme la 3-aminotridéc-2-ène-4-one (Ea-CAI-1). Ce composé est produit par l'enzyme CqsA présente dans Vibrio cholerae et est couplé à la S-adénosylméthionine (SAM) en utilisant le this compound comme substrat .
Études sur le métabolisme des lipides
Le this compound est utilisé dans les études sur le métabolisme des lipides pour comprendre l'inhibition d'enzymes spécifiques telles que le phosphatidylinositol 4,5-bisphosphate. Ces études sont essentielles pour découvrir les voies métaboliques et les mécanismes de régulation impliqués dans la synthèse et la dégradation des lipides .
Recherche sur la spécificité du substrat enzymatique
La recherche sur la spécificité du substrat enzymatique a montré que le this compound peut être utilisé pour étudier des enzymes telles que PpFadE, qui préfèrent les molécules d'acyl-CoA gras avec une longueur de chaîne de 14 atomes de carbone. Ces études aident à comprendre les capacités catalytiques des enzymes et leurs applications potentielles dans les procédés industriels .
Production industrielle d'acides gras insaturés
Le this compound est un acteur clé dans la production industrielle d'acides gras insaturés à chaîne moyenne. L'optimisation des procédés biocatalytiques utilisant le this compound peut conduire à la production efficace d'acides gras insaturés précieux, qui ont de nombreuses applications dans diverses industries .
Génie génétique et biologie synthétique
En biologie synthétique, le this compound est utilisé pour concevoir des micro-organismes pour la production de composés spécifiques. En manipulant les voies métaboliques qui impliquent le this compound, les scientifiques peuvent créer des souches de bactéries qui produisent des rendements élevés de produits souhaités .
Applications pharmaceutiques
Les dérivés du this compound sont explorés pour leurs applications pharmaceutiques potentielles. Par exemple, l'optimisation des processus de fermentation pour produire de l'acide trans-2-décénoïque pourrait conduire au développement de nouveaux médicaments et produits de santé .
Science nutritionnelle
Le this compound est également pertinent en science nutritionnelle, où il est impliqué dans l'étude des acides gras à chaîne moyenne et de leurs effets sur la santé humaine. Comprendre le métabolisme de ces acides gras peut conduire à de meilleures recommandations alimentaires et à des compléments alimentaires .
Mécanisme D'action
Target of Action
Decanoyl-CoA, also known as Coenzyme A, S-decanoate, primarily targets the fatty acid elongation system in organisms like Mycobacterium smegmatis . This system is crucial for the synthesis of longer-chain fatty acids from shorter ones .
Mode of Action
Decanoyl-CoA interacts with its targets by serving as a primer for the fatty acid elongation system . It undergoes a series of reactions, including condensation, reduction, dehydration, and reduction, to elongate the carbon chain of fatty acids .
Biochemical Pathways
Decanoyl-CoA is involved in the beta-oxidation pathway . In this pathway, it is converted to octanoyl-CoA through a series of reactions, including dehydrogenation, hydration, another dehydrogenation, and thiolysis . This process is crucial for the breakdown of fatty acids and energy production.
Pharmacokinetics
It is known that decanoyl-coa is a human liver acyl-coa ester . It is selected to determine apparent kinetic constants for human liver acyl-CoA due to its relevance to human diseases with cellular accumulation of these esters .
Result of Action
The action of Decanoyl-CoA in the fatty acid elongation system and beta-oxidation pathway results in the production of longer-chain fatty acids and energy, respectively . These processes are essential for various cellular functions and energy metabolism.
Action Environment
The action of Decanoyl-CoA can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates in the cell can affect the efficiency of the fatty acid elongation system and the beta-oxidation pathway . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKJPHSEFDPYDB-HSJNEKGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925532 | |
| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
921.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264-57-9 | |
| Record name | Decanoyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





